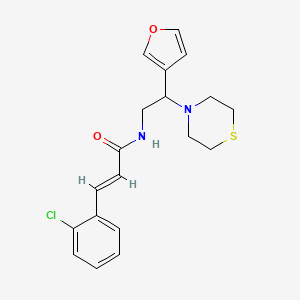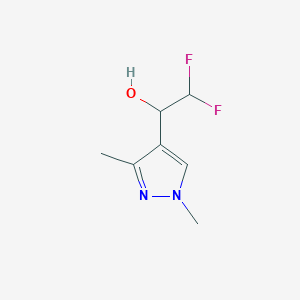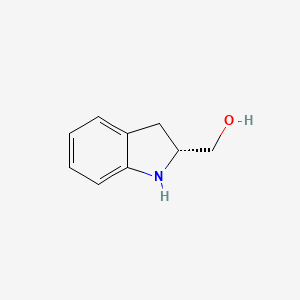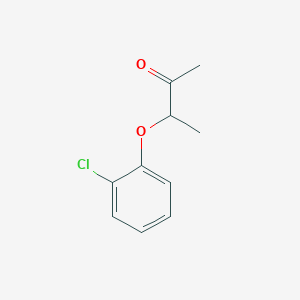
(Z)-N-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields of research. This compound is commonly referred to as "compound X" in scientific literature.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Thioxothiazolidinone derivatives, similar to the queried compound, exhibit potent antimicrobial properties. One study found that certain thioxothiazolidin-4-one derivatives showed high activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, as well as significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017).
Anticancer Potential
- Studies have explored the anticancer capabilities of thiazolidinone derivatives. For instance, a study found that certain 4-thiazolidinone derivatives were effective against various cancer cell lines, including breast and colon cancer (Deep et al., 2016). Another study identified 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones with significant anticancer activity against various cancer cell lines, including leukemia and breast cancer (Buzun et al., 2021).
Structural Analysis
- The synthesis and molecular structure of similar compounds have been a subject of research, emphasizing the importance of understanding their physical and chemical properties for potential pharmacological applications. For example, one study reported the X-ray diffraction-based structural analysis of a thioxothiazolidin-4-one derivative (Benhalima et al., 2011).
Hypoglycemic and Hypolipidemic Activities
- Thiazolidinedione derivatives have been evaluated for their potential in treating type-2 diabetes. A study synthesized and tested novel thiazolidinedione ring-containing molecules for their effectiveness in reducing blood glucose, cholesterol, and triglyceride levels in animal models (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Aldose Reductase Inhibition
- Compounds structurally related to the queried chemical have been investigated for their aldose reductase inhibitory action. This enzyme is implicated in diabetic complications, and inhibitors can be therapeutically significant. A study found that certain (4-oxo-2-thioxothiazolidin-3-yl)acetic acids were potent inhibitors of aldose reductase (Kučerová-Chlupáčová et al., 2020).
Supramolecular Self-Assembly
- Research has also focused on the supramolecular self-assembly of thioxothiazolidinone derivatives. This involves studying how these molecules form larger structures through non-covalent interactions, which is crucial for developing advanced materials and drug delivery systems (Andleeb et al., 2017).
Anticonvulsant Properties
- Some thiazolidinone derivatives have been investigated for their potential as anticonvulsant agents. A study evaluated the effects of a thiazolidinone compound on the arachidonic acid cascade and found it to have anticonvulsant activity and anti-inflammatory effects in the brain (Mishchenko et al., 2022).
Antimicrobial and Antifungal Agents
- Thiazolidinone derivatives are also being explored for their antimicrobial and antifungal properties. Studies have reported the synthesis of novel thiazolidinone compounds with promising results against various microbial strains (Kerru et al., 2019).
Propiedades
IUPAC Name |
N-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S2/c22-16(11-12-5-2-1-3-6-12)19-20-17(23)15(27-18(20)26)10-13-7-4-8-14(9-13)21(24)25/h1-10H,11H2,(H,19,22)/b15-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCUTSCUSUPFDH-GDNBJRDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)NN2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-benzoxazole](/img/structure/B2358293.png)
![ethyl 5-((2,4-dimethoxybenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2358294.png)



![6-allyl-4-(2-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2358301.png)

![N1-(sec-butyl)-N2-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2358306.png)




![8-[(4-Methoxyphenyl)methyl]-11-methyl-13-oxo-3,6,8,10,12-pentaazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10-pentaene-4,5-dicarbonitrile](/img/structure/B2358314.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2358315.png)